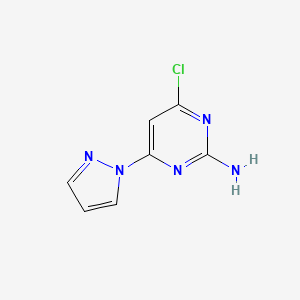
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is a heterocyclic compound that contains both a pyrazole and a pyrimidine ring. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery and development.
作用机制
Target of Action
Similar compounds have shown significant activity on kinases such as mps1 and p70s6kβ , suggesting that 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine may also interact with these or related proteins.
Mode of Action
For instance, if the compound inhibits a kinase, it could prevent the phosphorylation of other proteins, altering cellular processes .
Biochemical Pathways
Given the potential targets, it’s likely that the compound impacts pathways related to cell cycle regulation and signal transduction .
Result of Action
Similar compounds have shown antiparasitic and anticancer activities , suggesting that this compound may also have therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 1H-pyrazole under specific conditions. One common method includes:
Reactants: 4,6-dichloropyrimidine and 1H-pyrazole.
Catalysts: Palladium-based catalysts such as Pd(PPh3)4.
Solvents: Organic solvents like dimethylformamide (DMF) or toluene.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (100-150°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
化学反应分析
Types of Reactions
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
科学研究应用
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Chemical Biology: The compound is used as a tool to study cellular processes and pathways.
相似化合物的比较
Similar Compounds
4-chloro-6-(1H-pyrazol-1-yl)pyrimidine: Similar in structure but lacks the amine group at the 2-position.
6-chloro-1H-pyrazolo[4,3-c]pyridine: Contains a pyrazole and pyridine ring instead of a pyrimidine ring.
4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: Contains an additional chlorophenyl group.
Uniqueness
4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrazole and pyrimidine ring, along with the presence of a chlorine atom and an amine group. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields .
属性
IUPAC Name |
4-chloro-6-pyrazol-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBTFLEBCELGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2774522.png)
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2774524.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2774526.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2774527.png)
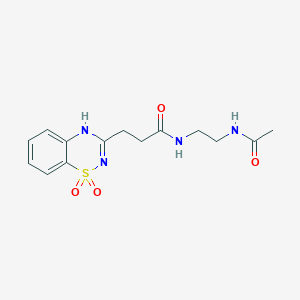
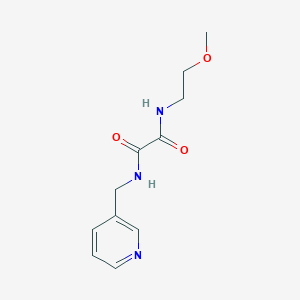
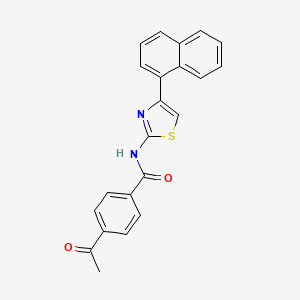
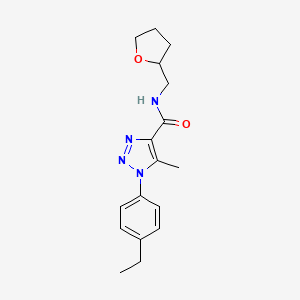
![2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774538.png)
![Tert-butyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2774539.png)
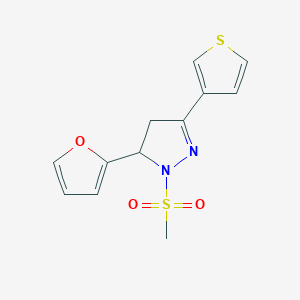
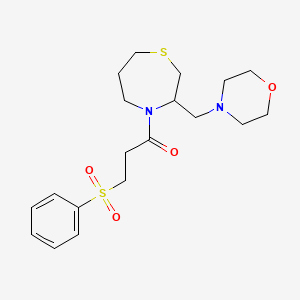
![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2774544.png)
![1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2774545.png)
